molecular formula C11H14FNO3 B8553649 Methyl 2-amino-3-fluoro-2-(4-hydroxybenzyl)propanoate

Methyl 2-amino-3-fluoro-2-(4-hydroxybenzyl)propanoate

Cat. No. B8553649
M. Wt: 227.23 g/mol
InChI Key: AAHSQPDAYLVAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-fluoro-2-(4-hydroxybenzyl)propanoate is a useful research compound. Its molecular formula is C11H14FNO3 and its molecular weight is 227.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-3-fluoro-2-(4-hydroxybenzyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-fluoro-2-(4-hydroxybenzyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-amino-3-fluoro-2-(4-hydroxybenzyl)propanoate

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

methyl 2-amino-2-(fluoromethyl)-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H14FNO3/c1-16-10(15)11(13,7-12)6-8-2-4-9(14)5-3-8/h2-5,14H,6-7,13H2,1H3

InChI Key

AAHSQPDAYLVAQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)(CF)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

With ice cooling, a suspension of 2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionic acid (10.0 g) in absolute methanol (400 ml, dried over magnesium) is saturated with HCl gas. After heating at 90° C. overnight, the solvent is removed under reduced pressure, and the residue is dried for 3 hours under the vacuum of an oil pump. After dissolving in absolute methanol (400 ml) and saturating with HCl gas, the mixture is heated at 90° C. overnight again. After evaporation of the solvent, the residue is dissolved in water and a solution of sodium carbonate is added with stirring until pH~10. The suspension is extracted 3 times with ether; the combined ether extracts are filtered, washed carefully with water, dried (Na2SO4) and evaporated to give pure methyl 2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionate (7.5 g, 70%) as white crystals, m.p. 130° C.; NMR (CD3OD): δ2.77 (2H, AB, JAB =14 Hz), 3.70 (3H, s), 4.50 (2H, ABX, JAB =9 Hz, JAX =JBX =JH--F =46 Hz), 6.87 (4H, A2B2 with additional fine splitting, JAB =9 Hz).
Name
2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

With ice cooling, a suspension of 2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionic acid (10.0 g) in absolute methanol (400 ml, dried over magnesium) is saturated with HCl gas. After heating at 90° C. overnight, the solvent is removed under reduced pressure, and the residue is dried for 3 hours under the vacuum of an oil pump. After dissolving in absolute methanol (400 ml) and saturating with HCl gas, the mixture is heated at 90° C. overnight again. After evaporation of the solvent, the residue is dissolved in water and a solution of sodium carbonate is added with stirring until pH ~10. The suspension is extracted 3 times with ether; the combined ether extracts are filtered, washed carefully with water, dried (Na2SO4) and evaporated to give pure methyl-2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionate (7.5 g, 70%) as white crystals, m.p. 130° C.
Name
2-amino-2-fluoromethyl-3-(4-hydroxyphenyl)propionic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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